molecular formula C13H17N3O2S2 B2607951 N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 450382-45-3

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2607951
CAS No.: 450382-45-3
M. Wt: 311.42
InChI Key: VXCMBSDQOBENTP-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-methylcyclohexylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The purification process includes recrystallization and chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide
  • N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-carboxamide
  • N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonyl chloride

Uniqueness

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9-5-2-3-6-10(9)16-20(17,18)12-8-4-7-11-13(12)15-19-14-11/h4,7-10,16H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCMBSDQOBENTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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